2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide
Description
The compound 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide is a 1,2,4-triazole derivative featuring:
- A 4-amino-1,2,4-triazole core substituted at position 5 with a 2-methylphenyl group.
- A thioether linkage connecting the triazole to an acetamide moiety.
- An N-(3,4-dimethoxyphenyl) group on the acetamide, providing electron-donating methoxy substituents.
The 2-methylphenyl group may enhance lipophilicity, while the 3,4-dimethoxyphenyl moiety could improve solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-12-6-4-5-7-14(12)18-22-23-19(24(18)20)28-11-17(25)21-13-8-9-15(26-2)16(10-13)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
UIUHUMOOEXOKOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The triazole-thiol moiety is synthesized via cyclization of 2-methylbenzoylthiosemicarbazide under alkaline conditions. Thiosemicarbazide derivatives are prepared by reacting 2-methylbenzoyl chloride with thiosemicarbazide in ethanol. The cyclization is achieved using sodium hydroxide (5% w/v) at reflux (80–90°C) for 6–8 hours, yielding the triazole-thiol intermediate with a reported purity of 85–90%.
Reaction Scheme:
Key Parameters:
-
Characterization: The product is confirmed via (DMSO-, 400 MHz): δ 2.35 (s, 3H, CH), 6.95–7.45 (m, 4H, Ar-H), 10.2 (s, 1H, SH).
Preparation of the Chloroacetamide Precursor
The acetamide side chain is introduced via 2-chloro-N-(3,4-dimethoxyphenyl)acetamide , synthesized through a two-step process.
Acylation of 3,4-Dimethoxyaniline
3,4-Dimethoxyaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C for 2 hours, followed by warming to room temperature for 12 hours.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (aniline:chloroacetyl chloride).
-
Yield: 88–92% after silica gel chromatography (hexane:ethyl acetate, 3:1).
-
Characterization: (CDCl, 100 MHz): δ 42.1 (CHCl), 56.2/56.3 (OCH), 111.5–149.8 (Ar-C), 168.5 (C=O).
Coupling of Triazole-Thiol and Chloroacetamide
The final step involves nucleophilic substitution to link the triazole-thiol and acetamide moieties.
Thiol-Alkylation Reaction
The triazole-thiol intermediate is deprotonated with potassium carbonate (KCO) in anhydrous DMF at 60°C for 30 minutes. Subsequently, 2-chloro-N-(3,4-dimethoxyphenyl)acetamide is added, and the mixture is stirred at 80°C for 8–10 hours.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KCO (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 10 hours |
| Yield | 70–75% |
Mechanistic Insight:
The thiolate anion () attacks the electrophilic carbon of the chloroacetamide, displacing chloride via an mechanism. The reaction is monitored by TLC (ethyl acetate:methanol, 9:1).
Alternative Synthetic Routes
One-Pot Synthesis
A modified one-pot method combines cyclization and alkylation steps. The thiosemicarbazide intermediate is treated with NaOH and chloroacetamide in situ, reducing purification steps. However, this approach yields lower efficiency (55–60%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the triazole-thiol on Wang resin enables iterative coupling, but scalability issues limit its utility for large-scale production.
Analytical and Purification Methods
Chromatography
Spectroscopic Data
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Applications
Triazole derivatives are widely recognized for their antifungal properties. The specific compound under discussion shows promise as a potential antifungal agent due to its structural similarity to known triazole antifungals like fluconazole and itraconazole. These compounds inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
Case Studies
- A study highlighted the synthesis and evaluation of various triazole compounds that demonstrated significant antifungal activity against a range of pathogenic fungi. The structural motifs present in these compounds suggest that modifications could enhance their efficacy against resistant strains .
Anticancer Properties
Recent research indicates that triazole compounds exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tumor growth. The compound may interact with specific molecular targets involved in cancer cell proliferation.
Experimental Findings
- In vitro studies have shown that similar triazole derivatives can inhibit the growth of cancer cell lines such as OVCAR-8 and NCI-H460. These studies reported percent growth inhibitions exceeding 70%, suggesting that modifications to the triazole structure could yield potent anticancer agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is particularly noteworthy. Triazoles have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Synthesis and Structural Modifications
The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity.
Synthetic Pathway
- Starting Materials : The synthesis begins with commercially available precursors.
- Reaction Conditions : Reactions are conducted under controlled conditions using catalysts to improve yields.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Summary Table: Applications and Efficacy
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It inhibits key pathways such as DNA synthesis and repair, leading to cell death in microbes and cancer cells.
Comparison with Similar Compounds
Structural Variations in Triazole and Acetamide Substituents
The table below compares the target compound with structurally related analogs, focusing on substituents and reported activities:
Key Observations:
- Electron Effects : The target’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with 3,4-dichlorophenyl (electron-withdrawing) in Compound 12 and AS113. Methoxy groups may enhance solubility but reduce membrane permeability compared to chloro substituents .
- This differs from pyridyl (Compound 5) or phenyl (Compound 12) substituents, which may alter π-π stacking or metal coordination .
- Bioactivity Trends : Compound 5 (pyridyl-triazole) is linked to anti-inflammatory activity, while AS113 (pyridyl-dichlorophenyl) shows low receptor affinity due to rigid aromatic ring fixation . The target’s dimethoxyphenyl group may offer antioxidant or anti-inflammatory advantages, but experimental validation is needed.
Physicochemical and Drug-Like Properties
Predicted properties based on structural analogs:
The target’s 3,4-dimethoxyphenyl group likely improves aqueous solubility compared to chloro-substituted analogs but may reduce blood-brain barrier penetration .
Biological Activity
The compound 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Introduction of Functional Groups : The incorporation of the 2-methylphenyl and 3,4-dimethoxyphenyl groups is carried out via nucleophilic substitution reactions.
The overall yield and purity of the synthesized compound are critical for ensuring its biological efficacy.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains:
- Staphylococcus aureus
- Pseudomonas aeruginosa
These studies often report inhibition rates exceeding 70%, demonstrating the potential of triazole derivatives as antimicrobial agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Triazole derivatives have been linked to mechanisms that induce apoptosis in cancer cells and inhibit tumor growth by targeting specific enzymes involved in cell proliferation. For example, studies have shown that modifications to the triazole scaffold can enhance cytotoxicity against different cancer cell lines .
The biological activity of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Interaction with Cellular Targets : It can bind to specific receptors or proteins, modulating their activity and influencing cellular processes.
- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar triazole derivatives:
- A study reported that a related triazole compound exhibited a significant reduction in tumor size in animal models when administered at therapeutic doses .
- Another research highlighted the antioxidant properties of triazole derivatives, which could complement their antimicrobial and anticancer activities by reducing oxidative stress in cells .
Comparative Analysis
To provide a clearer understanding of the biological activities associated with triazole derivatives, the following table summarizes some relevant findings:
| Compound | Activity Type | Target Organism/Cell Line | Inhibition Rate |
|---|---|---|---|
| 2-Methylphenyl Triazole | Antimicrobial | Staphylococcus aureus | 83.4% |
| 3-Dimethoxy Triazole | Anticancer | Various cancer cell lines | Significant apoptosis induction |
| Bis-sulfide derivative | Antioxidant | Various assays | 85.9% inhibition |
Q & A
Q. Example Table: Optimization of Amide Coupling
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 25 | 40 | 30 |
| EDCI (equiv.) | 1.2 | 2.0 | 1.5 |
| Reaction time (h) | 12 | 24 | 18 |
How can researchers address stability challenges during long-term storage of the compound?
Basic Research Focus:
Degradation pathways may include hydrolysis of the amide bond or oxidation of methoxy groups.
Methodological Recommendations:
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .
- Formulation strategies : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent photodegradation .
What in vivo models are appropriate for evaluating the compound’s efficacy and toxicity?
Advanced Research Focus:
- Acute toxicity : Use OECD Guideline 423 in Wistar rats (dose range: 50–2000 mg/kg) .
- Efficacy models : Xenograft mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg) for 28 days; monitor tumor volume via caliper measurements .
- Pharmacokinetics : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose for LC-MS/MS analysis of Cmax and AUC .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
